2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with sec-butylphenyl and dimethyl groups, along with a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the sec-butylphenyl group through Friedel-Crafts alkylation. The dimethyl groups are introduced via methylation reactions. Finally, the carbonyl chloride group is added using thionyl chloride or oxalyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form complex biaryl structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
Amides and Esters: Formed from substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The quinoline core can interact with nucleic acids or proteins, affecting cellular processes. The sec-butylphenyl and dimethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carbonyl chloride: Lacks the sec-butyl and dimethyl substitutions.
6,8-Dimethylquinoline-4-carbonyl chloride: Lacks the sec-butylphenyl group.
2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride: Lacks the dimethyl groups.
Uniqueness
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. The sec-butylphenyl group provides steric hindrance and hydrophobic interactions, while the dimethyl groups influence the electronic properties of the quinoline core. This unique combination makes it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-5-14(3)16-6-8-17(9-7-16)20-12-19(22(23)25)18-11-13(2)10-15(4)21(18)24-20/h6-12,14H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLVZBUMDPNCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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